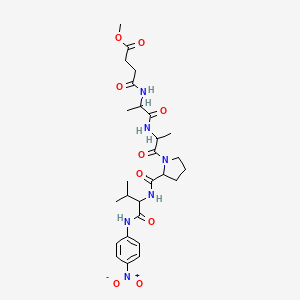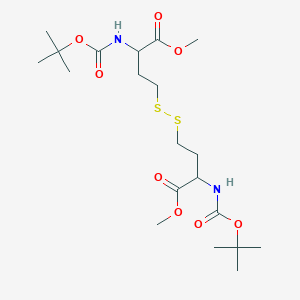
MeOSuc-DL-Ala-DL-Ala-DL-Pro-DL-Val-pNA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is primarily used as a sensitive fluorogenic substrate for human leukocyte and porcine pancreatic elastase . This compound is valuable in various biochemical assays due to its ability to release a chromogenic or fluorogenic product upon enzymatic cleavage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MeOSuc-DL-Ala-DL-Ala-DL-Pro-DL-Val-pNA involves the stepwise coupling of protected amino acids. The process typically starts with the protection of the amino group of DL-alanine using a suitable protecting group such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc). The protected amino acid is then coupled with the next amino acid in the sequence using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) or N-hydroxybenzotriazole (HOBt). This process is repeated until the desired peptide sequence is obtained. Finally, the peptide is deprotected and coupled with p-nitroaniline to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification, and the final product is typically lyophilized for storage and distribution .
Analyse Des Réactions Chimiques
Types of Reactions
MeOSuc-DL-Ala-DL-Ala-DL-Pro-DL-Val-pNA primarily undergoes enzymatic hydrolysis. This reaction involves the cleavage of the peptide bond by elastase, resulting in the release of p-nitroaniline, which can be detected spectrophotometrically .
Common Reagents and Conditions
The enzymatic hydrolysis of this compound is typically carried out in a buffered aqueous solution at physiological pH (around 7.4). Common buffers include phosphate-buffered saline (PBS) or Tris-HCl. The reaction is often performed at 37°C to mimic physiological conditions .
Major Products Formed
The major product formed from the enzymatic hydrolysis of this compound is p-nitroaniline, which is a chromogenic compound that can be quantified using UV-Vis spectroscopy .
Applications De Recherche Scientifique
MeOSuc-DL-Ala-DL-Ala-DL-Pro-DL-Val-pNA is widely used in scientific research, particularly in the fields of biochemistry and molecular biology. Its primary application is as a substrate for elastase activity assays. By measuring the release of p-nitroaniline, researchers can quantify elastase activity in various biological samples, including human leukocytes and porcine pancreatic extracts .
In addition to its use in enzymatic assays, this compound is also employed in drug discovery and development. It serves as a tool for screening potential elastase inhibitors, which are of interest in the treatment of inflammatory diseases and conditions involving excessive elastase activity .
Mécanisme D'action
The mechanism of action of MeOSuc-DL-Ala-DL-Ala-DL-Pro-DL-Val-pNA involves its recognition and cleavage by elastase enzymes. Elastase binds to the peptide substrate and catalyzes the hydrolysis of the peptide bond between the valine and p-nitroaniline moieties. This reaction releases p-nitroaniline, which can be detected and quantified . The molecular targets of this compound are the active sites of elastase enzymes, and the pathway involved is the enzymatic hydrolysis of peptide bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
MeOSuc-DL-Ala-DL-Ala-DL-Pro-DL-Val-AMC: Another fluorogenic substrate for elastase, where AMC stands for 7-amino-4-methylcoumarin.
Suc-DL-Ala-DL-Ala-DL-Pro-DL-Val-pNA: A similar substrate without the methoxy group on the succinyl moiety.
Boc-DL-Ala-DL-Ala-DL-Pro-DL-Val-pNA: A substrate with a different protecting group on the amino terminus.
Uniqueness
MeOSuc-DL-Ala-DL-Ala-DL-Pro-DL-Val-pNA is unique due to its high sensitivity and specificity for elastase enzymes. The presence of the methoxy group on the succinyl moiety enhances its recognition and cleavage by elastase, making it a preferred substrate in various biochemical assays .
Propriétés
Formule moléculaire |
C27H38N6O9 |
|---|---|
Poids moléculaire |
590.6 g/mol |
Nom IUPAC |
methyl 4-[[1-[[1-[2-[[3-methyl-1-(4-nitroanilino)-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate |
InChI |
InChI=1S/C27H38N6O9/c1-15(2)23(26(38)30-18-8-10-19(11-9-18)33(40)41)31-25(37)20-7-6-14-32(20)27(39)17(4)29-24(36)16(3)28-21(34)12-13-22(35)42-5/h8-11,15-17,20,23H,6-7,12-14H2,1-5H3,(H,28,34)(H,29,36)(H,30,38)(H,31,37) |
Clé InChI |
VLVGCNNWNUERRZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-phenylmorpholin-4-yl]methyl]-1,2-dihydro-1,2,4-triazol-3-one](/img/structure/B13383916.png)
![2,3,11,14-tetrahydroxy-10,13-dimethyl-17-(2,3,6-trihydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B13383928.png)


![4-[(4-Methylphenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13383948.png)



![4-[(Tert-butyldimethylsilyloxy)methyl]-2,2-dimethyltetrahydro-3AH-[1,3]dioxolo[4,5-C]pyrrole](/img/structure/B13383973.png)

![N-[(3-methylphenyl)methylideneamino]-7-morpholin-4-yl-2-pyridin-4-ylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B13383987.png)


![N-[1-[2-[[6-fluoro-2-[6-fluoro-3-[[4-hydroxy-1-[2-[2-(methylamino)propanoylamino]butanoyl]pyrrolidin-2-yl]methyl]-1H-indol-2-yl]-1H-indol-3-yl]methyl]-4-hydroxypyrrolidin-1-yl]-1-oxobutan-2-yl]-2-(methylamino)propanamide](/img/structure/B13384016.png)
